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molecular formula C6H5ClN2O2 B1582605 2-Chloro-3-methyl-5-nitropyridine CAS No. 22280-56-4

2-Chloro-3-methyl-5-nitropyridine

Cat. No. B1582605
M. Wt: 172.57 g/mol
InChI Key: OSIOIGXJUZTWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372847B2

Procedure details

3-Methyl-5-nitropyridin-2-ol (134 g, 0.872 mol) (J. Org. Chem. 1949, 14, 328-332) was divided into 3 portions and placed in three 1-L round bottom flasks. POCl3 (200 mL) was added to each flask and the mixtures were heated to reflux for 2 h. The solutions were cooled and the excess POCl3 was removed in vacuo. The residues were poured into ice water (1 L) with stirring and the precipitates were collected by filtration and air dried for 20 min. The combined products were recrystallized from 10% ethyl acetate in hexanes (300 mL) and air dried to give 2-chloro-3-methyl-5-nitropyridine (139 g, 92% yield) as a white solid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 9.04 (d, J=2.5 Hz, 1H), 8.33 (d, J=2.2 Hz, 1H), 2.50 (s, 3H).
Quantity
134 g
Type
reactant
Reaction Step One
[Compound]
Name
three 1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])O
Step Two
Name
three 1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixtures were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solutions were cooled
CUSTOM
Type
CUSTOM
Details
the excess POCl3 was removed in vacuo
ADDITION
Type
ADDITION
Details
The residues were poured into ice water (1 L)
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The combined products were recrystallized from 10% ethyl acetate in hexanes (300 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 139 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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